molecular formula C22H23N3O4S2 B12168814 2-[3-(4-methylbenzenesulfonyl)-4-oxo-2-[(prop-2-en-1-yl)imino]-1,3-thiazolidin-5-yl]-N-(2-methylphenyl)acetamide

2-[3-(4-methylbenzenesulfonyl)-4-oxo-2-[(prop-2-en-1-yl)imino]-1,3-thiazolidin-5-yl]-N-(2-methylphenyl)acetamide

Cat. No.: B12168814
M. Wt: 457.6 g/mol
InChI Key: GTGSVICDSABVPZ-UHFFFAOYSA-N
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Description

2-[3-(4-methylbenzenesulfonyl)-4-oxo-2-[(prop-2-en-1-yl)imino]-1,3-thiazolidin-5-yl]-N-(2-methylphenyl)acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound features a thiazolidinone core, which is known for its biological activity, and a sulfonyl group, which can enhance its solubility and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4-methylbenzenesulfonyl)-4-oxo-2-[(prop-2-en-1-yl)imino]-1,3-thiazolidin-5-yl]-N-(2-methylphenyl)acetamide typically involves multiple steps:

    Formation of the Thiazolidinone Core: This can be achieved by reacting a suitable amine with a thioamide under acidic conditions.

    Introduction of the Sulfonyl Group: The sulfonyl group can be introduced by reacting the thiazolidinone intermediate with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine.

    Final Coupling: The final step involves coupling the sulfonylated thiazolidinone with N-(2-methylphenyl)acetamide under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone core.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Products may include sulfoxides or sulfones.

    Reduction: Products may include thiols or sulfides.

    Substitution: Products depend on the nucleophile used but can include various substituted thiazolidinones.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions due to its ability to coordinate with metals.

    Materials Science: It can be incorporated into polymers to enhance their properties.

Biology and Medicine

    Antimicrobial Activity: The thiazolidinone core is known for its antimicrobial properties, making this compound a potential candidate for new antibiotics.

    Anti-inflammatory Activity: The compound may also exhibit anti-inflammatory properties, useful in treating conditions like arthritis.

Industry

    Pharmaceuticals: The compound can be used as an intermediate in the synthesis of more complex drug molecules.

    Agrochemicals: It can be used in the development of new pesticides or herbicides.

Mechanism of Action

The mechanism of action of 2-[3-(4-methylbenzenesulfonyl)-4-oxo-2-[(prop-2-en-1-yl)imino]-1,3-thiazolidin-5-yl]-N-(2-methylphenyl)acetamide involves its interaction with specific molecular targets. The thiazolidinone core can inhibit enzymes by binding to their active sites, while the sulfonyl group can enhance the compound’s solubility and facilitate its transport across cell membranes. The compound may also interact with cellular pathways involved in inflammation and microbial growth.

Comparison with Similar Compounds

Similar Compounds

  • 2-[3-(4-chlorobenzenesulfonyl)-4-oxo-2-[(prop-2-en-1-yl)imino]-1,3-thiazolidin-5-yl]-N-(2-methylphenyl)acetamide
  • 2-[3-(4-fluorobenzenesulfonyl)-4-oxo-2-[(prop-2-en-1-yl)imino]-1,3-thiazolidin-5-yl]-N-(2-methylphenyl)acetamide

Uniqueness

The presence of the 4-methylbenzenesulfonyl group in 2-[3-(4-methylbenzenesulfonyl)-4-oxo-2-[(prop-2-en-1-yl)imino]-1,3-thiazolidin-5-yl]-N-(2-methylphenyl)acetamide makes it unique compared to its analogs. This group can enhance the compound’s lipophilicity and improve its interaction with biological membranes, potentially increasing its efficacy as a drug or bioactive molecule.

Properties

Molecular Formula

C22H23N3O4S2

Molecular Weight

457.6 g/mol

IUPAC Name

N-(2-methylphenyl)-2-[3-(4-methylphenyl)sulfonyl-4-oxo-2-prop-2-enylimino-1,3-thiazolidin-5-yl]acetamide

InChI

InChI=1S/C22H23N3O4S2/c1-4-13-23-22-25(31(28,29)17-11-9-15(2)10-12-17)21(27)19(30-22)14-20(26)24-18-8-6-5-7-16(18)3/h4-12,19H,1,13-14H2,2-3H3,(H,24,26)

InChI Key

GTGSVICDSABVPZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C(=O)C(SC2=NCC=C)CC(=O)NC3=CC=CC=C3C

Origin of Product

United States

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